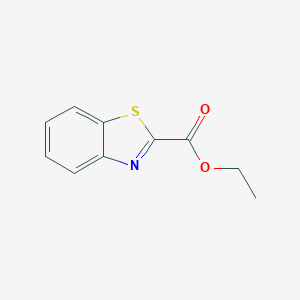![molecular formula C16H26N4O3S B186368 2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol CAS No. 57725-35-6](/img/structure/B186368.png)
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol, commonly known as PIPES, is a chemical compound used in scientific research. It is a buffering agent that helps maintain a constant pH in biological experiments. PIPES is widely used in biochemical and physiological studies due to its unique properties.
Wirkmechanismus
PIPES acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa value of 7.5, which means it can buffer solutions at a pH close to neutral. PIPES also has a low ionic strength, which makes it ideal for use in biological experiments.
Biochemical and physiological effects:
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological experiments without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PIPES as a buffering agent in lab experiments are its ability to maintain a constant pH over a wide range of temperatures and concentrations, its low ionic strength, and its non-toxic nature. However, PIPES has some limitations, such as its limited solubility in water and its relatively high cost compared to other buffering agents.
Zukünftige Richtungen
There is ongoing research to develop new and improved buffering agents that can maintain a constant pH over a wider range of temperatures and concentrations. Some researchers are also exploring the use of PIPES in drug delivery systems and as a potential treatment for certain diseases. Further studies are needed to fully understand the potential applications of PIPES in these areas.
In conclusion, PIPES is a widely used buffering agent in scientific research due to its unique properties. It is non-toxic and has no known biochemical or physiological effects on living organisms. While it has some limitations, ongoing research is exploring new and improved buffering agents and potential applications of PIPES in drug delivery systems and disease treatment.
Synthesemethoden
PIPES can be synthesized using a multi-step process. The synthesis involves the reaction of 4-chloropyridine with piperazine in the presence of a base to form 4-(piperazin-1-yl)pyridine. This intermediate is then reacted with piperidine-3-sulfonyl chloride to form the final product, PIPES.
Wissenschaftliche Forschungsanwendungen
PIPES is commonly used in scientific research as a buffering agent in biological experiments. It is used in various biochemical and physiological studies, including enzyme assays, protein purification, and cell culture. PIPES is used as a buffer because of its ability to maintain a constant pH over a wide range of temperatures and concentrations.
Eigenschaften
CAS-Nummer |
57725-35-6 |
|---|---|
Produktname |
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol |
Molekularformel |
C16H26N4O3S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)15-4-5-17-14-16(15)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2 |
InChI-Schlüssel |
ADTGMKALEWQTBT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
Andere CAS-Nummern |
57725-35-6 |
Löslichkeit |
53.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
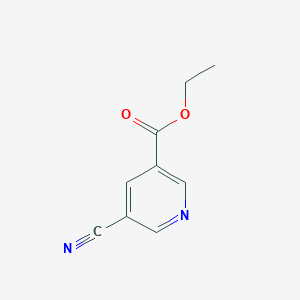
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
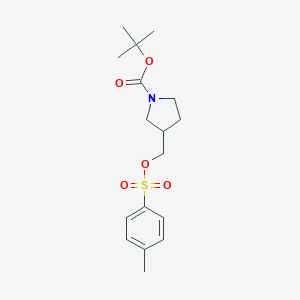
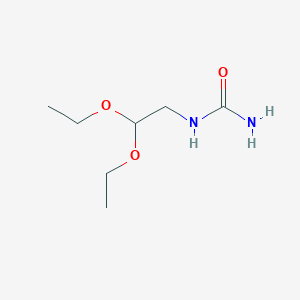
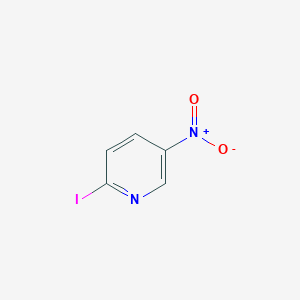
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
